molecular formula C9H12ClO3PS2 B164915 O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate CAS No. 7332-32-3

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Cat. No.: B164915
CAS No.: 7332-32-3
M. Wt: 298.7 g/mol
InChI Key: KCIJDUZGOXCCHB-UHFFFAOYSA-N
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Description

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and a 4-chlorophenyl group attached via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-chlorobenzenethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioether linkage. The reaction can be represented as follows:

O,O-dimethyl phosphorochloridothioate+4-chlorobenzenethiolO,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate\text{O,O-dimethyl phosphorochloridothioate} + \text{4-chlorobenzenethiol} \rightarrow \text{this compound} O,O-dimethyl phosphorochloridothioate+4-chlorobenzenethiol→O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the thioether group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying organophosphorus toxicity.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, which can cause various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • O,O-dimethyl O-(4-chlorophenyl) phosphorothioate
  • O,O-dimethyl S-(4-nitrophenyl) phosphorothioate
  • O,O-dimethyl S-(4-methylphenyl) phosphorothioate

Uniqueness

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is unique due to its specific thioether linkage and the presence of a 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIJDUZGOXCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994040
Record name S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7332-32-3
Record name PO-Methyltrithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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